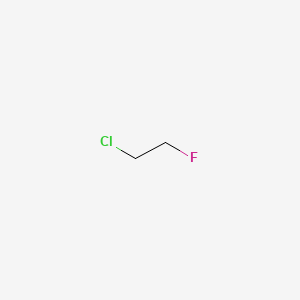

1-Chloro-2-fluoroethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.30 mvery soluble in alcohol, etherin water, 2440 mg/l @ 25 °c. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClF/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJSKSPVQQGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073234 | |

| Record name | HCFC-151 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1-Chloro-2-fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

59 °C | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in alcohol, ether, In water, 2440 mg/l @ 25 °C | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1747 g/cu cm @ 20 °C | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

259.0 [mmHg] | |

| Record name | 1-Chloro-2-fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

762-50-5 | |

| Record name | Ethane, 1-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCFC-151 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H83988O0RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

< -50 °C | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Chloro-2-fluoroethane CAS number 762-50-5 properties

An In-depth Technical Guide to 1-Chloro-2-fluoroethane (CAS: 762-50-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 762-50-5, is a halogenated hydrocarbon belonging to the hydrochlorofluorocarbon (HCFC) family. This colorless liquid is characterized by the presence of both chlorine and fluorine atoms on an ethane (B1197151) backbone, which imparts a unique combination of physical properties and chemical reactivity.[1] Historically, compounds of this class have found applications as refrigerants, specialty solvents, and intermediates in chemical synthesis.[][3]

For drug development professionals, the interest in molecules like this compound lies in its potential as a building block for introducing fluorine and a reactive chloro-group into more complex molecules. The strategic incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4] While direct, large-scale use in pharmaceuticals is not widely documented, its structure serves as a valuable case study for the reactivity of bifunctionally halogenated alkanes.

This guide provides a comprehensive overview of the core physicochemical properties, safety and handling protocols, and synthetic routes for this compound.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. Data has been aggregated from multiple sources, and variations may reflect different experimental conditions.

Table 1: Identification and Structural Information

| Identifier | Value |

| CAS Number | 762-50-5[5] |

| IUPAC Name | This compound[5] |

| Synonyms | HCFC-151, 1-Fluoro-2-chloroethane, R-151[6][7] |

| Molecular Formula | C₂H₄ClF[8] |

| Molecular Weight | 82.50 g/mol [5] |

| SMILES | C(CCl)F[1] |

| InChI | InChI=1S/C2H4ClF/c3-1-2-4/h1-2H2[1] |

| InChIKey | VEZJSKSPVQQGIS-UHFFFAOYSA-N[1] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 53°C to 59°C | [5][6][8] |

| Melting Point | -76°C | [8] |

| Density | 1.1675 to 1.1747 g/cm³ at 20-25°C | [5][7][8] |

| Vapor Pressure | 259 - 394 mmHg at 25°C | [8][9] |

| Refractive Index | 1.371 to 1.3775 at 20-25°C | [5][7][8] |

| Solubility | Limited solubility in water; soluble in organic solvents like alcohol and ether.[1][5] | |

| LogP (Octanol/Water) | 1.195 (Calculated) | [10] |

Synthesis and Reactivity

Synthetic Routes

A generalized workflow for a common synthesis approach is illustrated below.

Key synthetic methods include:

-

Hydrofluorination of Vinyl Chloride: The addition of hydrogen fluoride (B91410) (HF) across the double bond of vinyl chloride. This reaction often requires a catalyst, such as a tin halide, to proceed efficiently.

-

Fluorination of 1,2-Dichloroethane: Substitution of one chlorine atom in 1,2-dichloroethane with fluorine using a fluorinating agent like HF. This process typically requires more stringent conditions and specific catalysts to control the degree of halogen exchange.

Chemical Reactivity

The reactivity of this compound is dominated by the carbon-halogen bonds. It can participate in nucleophilic substitution reactions, where a nucleophile replaces the chlorine or, less commonly, the fluorine atom. The C-Cl bond is longer and weaker than the C-F bond, making the chlorine atom the more probable leaving group in such reactions. This reactivity makes it a potential intermediate for introducing a fluoroethyl group into a target molecule.

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods. While raw data is not provided here, the following spectral information is available in various databases:

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Shows characteristic absorptions for C-H, C-Cl, and C-F bond vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show complex splitting patterns due to coupling with both the adjacent protons and the fluorine atom.

-

¹³C NMR: The carbon spectrum will show two distinct signals, each split by the attached fluorine atom (C-F coupling).

-

¹⁹F NMR: A key technique to confirm the presence and environment of the fluorine atom.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

Table 3: GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor.[6] |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed.[6]H311: Toxic in contact with skin.[6]H331: Toxic if inhaled.[6] |

| Skin/Eye Irritation | GHS07 (Exclamation Mark) | Danger | H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Danger | H335: May cause respiratory irritation.[6] |

| Hazardous to the Ozone Layer | None | Danger | H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[6] |

Experimental Safety Protocol

The following diagram outlines a logical workflow for the safe handling of this compound in a research environment.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]

Applications and Relevance in Drug Development

This compound is primarily used as a refrigerant and a specialty solvent.[3] Its role in organic synthesis is as an intermediate.[1]

In the context of drug discovery, while this specific molecule is not a widely cited precursor, its structural motifs are highly relevant. The introduction of a C-F bond is a cornerstone of modern medicinal chemistry, often used to block metabolic pathways, increase binding affinity, or modulate pKa. The presence of a reactive C-Cl "handle" on the same molecule provides a site for further synthetic elaboration via nucleophilic substitution. Therefore, this compound represents a simple synthon for potentially adding a fluoroethyl group to a larger, biologically active scaffold.

Conclusion

This compound (CAS 762-50-5) is a well-characterized yet hazardous chemical with established physicochemical properties. While its primary applications are industrial, its chemical nature—possessing both a stable fluorine substituent and a reactive chlorine leaving group—makes it an illustrative example of the kind of small, functionalized building blocks that are of interest in synthetic and medicinal chemistry. Strict adherence to safety protocols is mandatory when handling this compound due to its flammability and high toxicity.

References

- 1. CN104692998A - Preparation method of 1,1-difluoro-2-chloroethane - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP3077351A1 - Process for producing 1-chloro-2,2-difluoroethane - Google Patents [patents.google.com]

- 6. CA2044784C - Process for preparing 1-chloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]

- 7. US6809226B1 - Process for the preparation of 1-chloro-1-fluoroethane and/or 1,1-difluoroethane - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Vinyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. 1-CHLORO-1,2-DIFLUOROETHANE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-2-fluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Chloro-2-fluoroethane (HCFC-151). The document details common synthetic pathways, purification protocols, and relevant physicochemical data, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for handling, reaction setup, and purification of the compound.

| Property | Value | Units |

| Molecular Formula | C₂H₄ClF | |

| Molecular Weight | 82.50 | g/mol |

| CAS Number | 762-50-5 | |

| Boiling Point | 53.2 | °C |

| Melting Point | -76 | °C |

| Density | 1.168 | g/cm³ |

| Refractive Index | 1.3727 | @ 25 °C |

| Vapor Pressure | 393.6 ± 0.1 | mmHg |

| Flash Point | -42.1 ± 5.3 | °C |

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound primarily involves the fluorination of chlorinated ethanes or ethenes. The choice of starting material and catalyst can influence the reaction conditions and the resulting product distribution.

Method 1: Fluorination of 1,2-Dichloroethane (B1671644)

A common laboratory and industrial method for the preparation of this compound involves the reaction of 1,2-dichloroethane with a fluorinating agent.

Experimental Protocol:

-

Catalyst Activation: In a suitable reactor, a chromium-magnesium fluoride (B91410) catalyst is activated. This is typically achieved by purging the reactor with nitrogen gas, followed by treatment with anhydrous hydrogen fluoride (HF) at elevated temperatures (200-350 °C) for 4-8 hours.

-

Reaction: Gaseous 1,2-dichloroethane and anhydrous hydrogen fluoride are introduced into the reactor containing the activated catalyst.

-

Reaction Conditions: The reaction is typically carried out at a temperature of 220-280 °C and a pressure of 0.6-0.9 MPa.[1] The molar ratio of HF to the chlorinated starting material is maintained between 4:1 and 10:1.[1] The contact time is generally kept between 20 and 50 seconds.[1]

-

Product Collection: The gaseous product stream exiting the reactor, containing this compound, unreacted starting materials, hydrogen chloride (HCl), and excess HF, is passed through a condenser to collect the crude product.

References

Spectroscopic Analysis of 1-Chloro-2-fluoroethane: A Technical Guide

An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Halogenated Hydrocarbon

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-2-fluoroethane (C₂H₄ClF), a halogenated hydrocarbon of interest to researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, complete with experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.627 | Triplet of Doublets (td) | -CH₂F | |

| 3.726 | Triplet of Doublets (td) | -CH₂Cl |

Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | -CH₂F |

| Data not available in search results | -CH₂Cl |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak list not available in search results. A liquid film IR spectrum is available.[2][4] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound [5]

| m/z | Relative Intensity | Proposed Fragment |

| 82 | [C₂H₄³⁵Cl F]⁺ (Molecular Ion) | |

| 49 | [CH₂³⁵Cl]⁺ | |

| 46 | [CH₂F]⁺ | |

| A more detailed fragmentation pattern is not available in the search results. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is used for analysis.[2]

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Parameters such as spectral width, acquisition time, and relaxation delay are optimized to ensure good signal-to-noise and resolution.

-

Typically, 16-64 scans are acquired.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: As this compound is a liquid, a neat (undiluted) sample is prepared as a thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded to subtract atmospheric and instrumental interferences.

-

The sample (as a liquid film between the plates) is placed in the sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and aid in structural elucidation.

Methodology:

-

Sample Introduction: this compound, being a volatile liquid, is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Principles

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of HCFC-151

This technical guide provides a comprehensive overview of the physical and chemical properties of the two isomers of HCFC-151: 1-chloro-1-fluoroethane (B11141) (HCFC-151a) and 1-chloro-2-fluoroethane (HCFC-151). This document is intended for researchers, scientists, and professionals in chemical development who require detailed information on these compounds.

Introduction to HCFC-151 Isomers

Hydrochlorofluorocarbon-151 (HCFC-151) is an organofluorine compound with the chemical formula C₂H₄ClF. It exists as two structural isomers, each with distinct physical and chemical characteristics. These compounds have been investigated for various applications, including as refrigerants and chemical intermediates. Due to their chlorine content, they are classified as ozone-depleting substances, although with a lower potential than chlorofluorocarbons (CFCs).

Molecular Structures

The arrangement of atoms in the two isomers of HCFC-151 is depicted below.

Physical Properties

The physical properties of the two HCFC-151 isomers are summarized in the tables below for easy comparison.

HCFC-151a (1-chloro-1-fluoroethane)

| Property | Value |

| CAS Number | 1615-75-4 |

| Molecular Formula | C₂H₄ClF |

| Molecular Weight | 82.5 g/mol [1][2] |

| Boiling Point | 16 °C[1][2] |

| Density | 1.1747 g/cm³ (estimate)[1][2] |

| Vapor Pressure | 1180 mmHg at 25 °C[1][2] |

| Refractive Index | 1.3879 (estimate)[1][2] |

HCFC-151 (this compound)

| Property | Value |

| CAS Number | 762-50-5[3] |

| Molecular Formula | C₂H₄ClF[3] |

| Molecular Weight | 82.5 g/mol [3] |

| Boiling Point | 53.2 °C[4] |

| Melting Point | -76 °C[3] |

| Density | 1.1675 g/cm³[4] |

| Vapor Pressure | 393.6 ± 0.1 mmHg at 25 °C (Predicted)[3] |

| Refractive Index | 1.3727 at 25 °C[4] |

| Solubility | Relatively insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[5] |

Chemical Properties

Stability and Reactivity

Both isomers of HCFC-151 are relatively stable under normal conditions.[5] However, like other hydrochlorofluorocarbons, they can be chemically inert in many situations but may react with strong reducing agents.[6] Upon heating, they can decompose, emitting toxic vapors of fluoride (B91410) and chloride.[7] It is also noted that fluorocarbon vapors may decompose on contact with flames or hot surfaces, creating potentially toxic inhalation hazards.[7]

Decomposition Products

When subjected to high temperatures, such as in the presence of a flame, HCFCs can thermally degrade to form hazardous substances. The primary decomposition products are expected to be hydrogen fluoride (HF) and hydrogen chloride (HCl).

Experimental Protocols

The determination of the physical and chemical properties of HCFC-151 isomers involves a range of analytical techniques. Below is a description of the general methodologies that would be employed.

Purity and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile organic compounds like HCFCs.[8][9]

Methodology:

-

Sample Introduction: A small, precise volume of the liquid HCFC-151 isomer is injected into the gas chromatograph. The sample is vaporized in a heated injection port.

-

Separation: An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with the components of the sample, leading to their separation based on factors like boiling point and polarity.

-

Detection and Identification: As each separated component elutes from the column, it enters the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" for identification.

-

Quantification: The abundance of each component can be determined by the area under its corresponding peak in the chromatogram.

Structural Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. The resulting spectrum provides information about the functional groups present in the molecule. For halogenated hydrocarbons, characteristic C-F and C-Cl stretching vibrations can be observed.[10][11]

Methodology:

-

Sample Preparation: A sample of the HCFC-151 isomer can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a gas in a gas cell.

-

Analysis: The sample is exposed to a beam of infrared radiation. The instrument records the frequencies at which the radiation is absorbed.

-

Interpretation: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the different types of chemical bonds in the molecule, confirming its structure.

Boiling and Melting Point: Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining phase transition temperatures, such as boiling and melting points.[1]

Methodology for Boiling Point Determination:

-

Sample Preparation: A small, accurately weighed amount of the liquid HCFC-151 isomer is sealed in a volatile sample pan.

-

Heating Program: The sample and a reference pan are heated in the DSC instrument at a constant rate.

-

Detection: As the sample reaches its boiling point, it absorbs a significant amount of heat (the enthalpy of vaporization), which is detected as a large endothermic peak in the DSC thermogram. The onset temperature of this peak is taken as the boiling point.

Methodology for Melting Point Determination:

-

Sample Preparation: The liquid sample is first frozen within the DSC instrument.

-

Heating Program: The frozen sample is then heated at a controlled rate.

-

Detection: At the melting point, the sample absorbs heat (the enthalpy of fusion), resulting in an endothermic peak. The onset of this peak corresponds to the melting point.

Density Measurement

Principle: The density of a liquid can be determined using various methods, including pycnometry or a digital densitometer.

Methodology (Pycnometry):

-

A pycnometer (a flask with a precise volume) is weighed empty.

-

It is then filled with the liquid HCFC-151 isomer at a controlled temperature, and the excess liquid is removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Thermal Decomposition Analysis

Principle: The thermal stability and decomposition products can be investigated using techniques like Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry or FTIR (TGA-MS/FTIR).

Methodology:

-

A small sample of the HCFC-151 isomer is placed in the TGA furnace.

-

The sample is heated at a controlled rate in a specific atmosphere (e.g., air or an inert gas).

-

The TGA measures the change in mass of the sample as a function of temperature.

-

The gases evolved during decomposition are simultaneously analyzed by MS or FTIR to identify the decomposition products.

References

- 1. tainstruments.com [tainstruments.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. CAS 762-50-5 | 1100-7-05 | MDL MFCD00069127 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1-CHLORO-2,2,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | C2H4ClF | CID 12983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of Chlorofluorocarbons and Hydrochlorofluorocarbons in Polyether Polyols by HS-GCMS [perkinelmer.com]

- 9. tandfonline.com [tandfonline.com]

- 10. FTIR studies of intermolecular hydrogen bonding in halogenated ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Chloro-2-fluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 1-chloro-2-fluoroethane (C₂H₄ClF), a halogenated hydrocarbon of significant interest in physical organic chemistry and as a potential fragment in medicinal chemistry. This document details the conformational landscape, key structural parameters, and the experimental methodologies used to elucidate these properties.

Molecular Structure and Conformational Analysis

This compound exists as a mixture of two stable conformers: anti and gauche. The equilibrium between these conformers is a key aspect of its molecular structure, governed by a delicate balance of steric and electronic effects. The anti conformer, with the chlorine and fluorine atoms at a dihedral angle of 180°, is the more stable form.

The conformational equilibrium can be represented as follows:

Caption: Conformational equilibrium between the anti and gauche rotamers of this compound.

Gas-phase electron diffraction studies have been instrumental in determining the relative populations of these conformers at various temperatures, providing insight into their thermodynamic differences.

Quantitative Structural Data

The precise geometric parameters of this compound have been determined primarily through gas-phase electron diffraction (GED), with the analysis augmented by microwave spectroscopy data. The following tables summarize the key structural data for both the anti and gauche conformers.

Table 1: Bond Lengths (rₐ in Ångstroms)

| Bond | Anti-Conformer | Gauche-Conformer |

| C-C | 1.504 (6) | 1.504 (6) |

| C-Cl | 1.784 (3) | 1.784 (3) |

| C-F | 1.391 (3) | 1.391 (3) |

| C-H | 1.107 (7) | 1.107 (7) |

Table 2: Bond Angles (∠ in Degrees)

| Angle | Anti-Conformer | Gauche-Conformer |

| ∠C-C-Cl | 109.3 (11) | 111.1 (4) |

| ∠C-C-F | 108.5 (11) | 108.5 (11) |

| ∠C-C-H | 110.6 (19) | 110.6 (19) |

Table 3: Conformational Composition and Thermodynamic Parameters

| Temperature (°C) | % Anti-Conformer | % Gauche-Conformer |

| -25 | - | - |

| 95 | - | - |

| 360 | - | - |

(Data derived from the gas-phase electron diffraction study by Friesen and Hedberg, 1980. The original publication should be consulted for precise population percentages at each temperature.)

Bonding in this compound

The bonding in this compound is characterized by covalent single bonds between carbon, hydrogen, chlorine, and fluorine atoms. The carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each carbon. The presence of the electronegative halogen atoms (chlorine and fluorine) induces a significant dipole moment in the molecule. The overall molecular dipole moment is a vector sum of the individual bond dipoles and is dependent on the conformational state of the molecule. The experimental dipole moment for this compound has been reported to be 1.84 D.

Experimental Protocols

The primary experimental technique for the elucidation of the molecular structure of this compound has been gas-phase electron diffraction (GED). This method provides detailed information about bond lengths, bond angles, and the conformational distribution of molecules in the gas phase.

Gas-Phase Electron Diffraction (GED) Experimental Workflow

A generalized workflow for a gas-phase electron diffraction experiment is outlined below.

Caption: A generalized workflow for a gas-phase electron diffraction (GED) experiment.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle. The temperature of the nozzle can be controlled to study the conformational equilibrium at different temperatures.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the gas jet.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern, consisting of concentric rings, is recorded on a detector (historically photographic plates, now often imaging plates or CCD detectors).

-

Data Reduction: The raw diffraction data is converted into a one-dimensional scattering intensity curve as a function of the scattering angle. This involves correcting for the sector function (if used) and subtracting the atomic scattering background.

-

Structural Refinement: A theoretical molecular scattering curve is calculated based on an assumed molecular geometry (bond lengths, bond angles, and torsional angles for each conformer) and the relative populations of the conformers. This theoretical curve is then fitted to the experimental curve using a least-squares refinement process to obtain the final structural parameters. The analysis is often aided by incorporating data from other techniques, such as microwave spectroscopy (for rotational constants) and theoretical calculations (for vibrational amplitudes).

Conclusion

The molecular structure of this compound is well-characterized by a conformational equilibrium between a more stable anti form and a higher-energy gauche form. Detailed geometric parameters for both conformers have been determined with high precision using gas-phase electron diffraction. This in-depth understanding of its structural and bonding characteristics is crucial for researchers in physical organic chemistry, computational chemistry, and for professionals in drug development who may consider such halogenated fragments in the design of novel therapeutic agents.

An In-depth Technical Guide on the Solubility of 1-Chloro-2-fluoroethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-chloro-2-fluoroethane (HCFC-151) in organic solvents. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility characteristics, theoretical principles governing its solubility, and general experimental protocols for determining such values. This guide is intended to be a foundational resource for professionals in research, and drug development who are considering the use of this compound, providing the necessary theoretical and methodological background to inform its application and to design further experimental studies.

Introduction

This compound (CAS No. 762-50-5) is a halogenated hydrocarbon with the chemical formula C₂H₄ClF.[1][2] As a member of the hydrochlorofluorocarbon (HCFC) family, its physicochemical properties are of interest in various industrial and research applications.[3] Understanding the solubility of this compound in organic solvents is critical for its use as a reagent, solvent, or intermediate in chemical synthesis, as well as for purification and extraction processes. This guide synthesizes the available information on its solubility and provides a framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior as a solute in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄ClF | [1] |

| Molecular Weight | 82.50 g/mol | [1] |

| Boiling Point | 53.2 °C | [4] |

| Melting Point | -76 °C | [1] |

| Density | 1.168 g/cm³ | [1] |

| Vapor Pressure | 393.6 mmHg at 25°C (Predicted) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.19470 | [1] |

Solubility Characteristics

Qualitative Solubility

This compound is generally described as being more soluble in organic solvents than in water.[3] This is consistent with the "like dissolves like" principle, where the weakly polar nature of this compound leads to favorable interactions with non-polar or weakly polar organic solvents.[5][6][7] The presence of both chlorine and fluorine atoms introduces polarity to the molecule, which may enhance its solubility in polar organic solvents.[3] Specific mentions in the literature indicate that it dissolves well in ethanol (B145695) and acetone.[3]

Theoretical Considerations

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[6]

-

London Dispersion Forces: As a molecule with a reasonably sized electron cloud, this compound exhibits London dispersion forces, which will be the primary mode of interaction with non-polar solvents like hydrocarbons.[6]

-

Dipole-Dipole Interactions: The electronegativity difference between the halogen atoms (Cl and F) and the carbon atoms creates permanent dipoles in the molecule, allowing for dipole-dipole interactions with polar organic solvents.[6]

The overall solubility will depend on the balance of these forces and the energy changes involved in the dissolution process.

Quantitative Solubility Data

Despite extensive literature searches, specific quantitative data on the solubility of this compound in various organic solvents (e.g., in g/100 mL, molarity, or mole fraction at specified temperatures) were not found in the available resources. The following tables are provided as a template for how such data should be presented once determined experimentally.

Table 2: Solubility of this compound in Common Organic Solvents at 25°C

| Organic Solvent | Chemical Formula | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Acetone | C₃H₆O | Data not available | Data not available | Data not available |

| Ethanol | C₂H₅OH | Data not available | Data not available | Data not available |

| Diethyl Ether | (C₂H₅)₂O | Data not available | Data not available | Data not available |

| Toluene | C₇H₈ | Data not available | Data not available | Data not available |

| n-Hexane | C₆H₁₄ | Data not available | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | Data not available | Data not available | Data not available |

Table 3: Temperature Dependence of this compound Solubility

| Organic Solvent | Temperature (°C) | Solubility (Specify Units) |

| Ethanol | 10 | Data not available |

| 25 | Data not available | |

| 40 | Data not available | |

| Acetone | 10 | Data not available |

| 25 | Data not available | |

| 40 | Data not available |

Experimental Protocols for Solubility Determination

The solubility of a volatile liquid or gas like this compound in an organic solvent can be determined using several established methods. A general experimental approach based on the static equilibrium method is described below.

Principle

A known amount of the solute (this compound) and the solvent are introduced into a sealed vessel of known volume. The system is allowed to reach thermodynamic equilibrium at a constant temperature. The solubility can then be determined by measuring a property of the system that changes with concentration, such as pressure, volume, or composition of the phases.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (high purity, degassed)

-

Equilibrium cell or vessel with a pressure transducer and temperature sensor

-

Vacuum pump

-

Constant temperature bath

-

Analytical balance

-

Gas chromatograph (for compositional analysis, if needed)

General Procedure

-

Preparation: The equilibrium cell is thoroughly cleaned, dried, and evacuated. The organic solvent is degassed to remove any dissolved air.

-

Loading: A precisely weighed amount of the degassed organic solvent is introduced into the equilibrium cell. Subsequently, a known amount of this compound is added to the cell.

-

Equilibration: The sealed cell is placed in a constant temperature bath and agitated to ensure thorough mixing and facilitate the attainment of equilibrium. The system is considered to be at equilibrium when the pressure inside the cell remains constant over time.

-

Measurement: The equilibrium pressure and temperature are recorded.

-

Calculation: The amount of this compound in the gas and liquid phases can be calculated using the ideal gas law or a suitable equation of state for the vapor phase and the total amounts of solute and solvent introduced. The solubility is then determined from the concentration in the liquid phase.

Alternative Methods

Other methods for determining gas or volatile liquid solubility include:

-

Isochoric Method: The volume of the system is kept constant, and the change in pressure with the addition of the solute is measured.

-

Gravimetric Method: The mass of the dissolved solute is determined directly by weighing the solvent before and after saturation.

-

Spectroscopic Methods: Techniques like UV-Vis or NMR spectroscopy can be used if the solute has a distinct spectral signature that changes with concentration.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound in organic solvents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethane, 1-chloro-2-fluoro- [webbook.nist.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 762-50-5 | 1100-7-05 | MDL MFCD00069127 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 6. smart.dhgate.com [smart.dhgate.com]

- 7. Question: Why do haloalkanes easily dissolve in organic solvents? | Filo [askfilo.com]

Vapor pressure and boiling point of 1-Chloro-2-fluoroethane

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 1-Chloro-2-fluoroethane

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the vapor pressure and boiling point, of this compound (HCFC-151). It is intended for researchers, scientists, and professionals in drug development who require accurate data and detailed experimental methodologies for this compound.

Physicochemical Data of this compound

This compound is a colorless liquid and a member of the hydrochlorofluorocarbon (HCFC) family.[1][2] Accurate data on its boiling point and vapor pressure are critical for its handling, application, and modeling in various scientific and industrial processes. The experimentally determined and predicted values for these properties are summarized below.

Data Summary

The following table presents the reported values for the boiling point and vapor pressure of this compound from various sources. Discrepancies in reported boiling points may arise from different experimental conditions and measurement purities.

| Property | Value | Conditions | Source |

| Boiling Point | 59 °C | Not Specified | [1][3] |

| 53.2 °C | Not Specified | [4] | |

| 53 °C | Not Specified | [5][6][7][8] | |

| Vapor Pressure | 259.0 mmHg | Not Specified | [1][2] |

| 393.6 ± 0.1 mmHg | 25 °C (Predicted) | [5] | |

| 394 mmHg | 25 °C | [7] |

Experimental Protocols

The determination of vapor pressure and boiling point for volatile organic compounds like this compound requires precise and standardized experimental procedures. The following sections detail the common methodologies employed for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure exerted on it.[9] For accurate determination, it is crucial to record the barometric pressure during the measurement.[10][11]

a) Distillation Method This is a common and accurate method for purifying liquids and simultaneously determining their boiling point.[9][12]

-

Principle: The liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. For a pure substance, this temperature remains constant throughout the distillation process.[9][12]

-

Apparatus: A round-bottom flask, heating mantle, distillation head, condenser, receiving flask, and a calibrated thermometer or temperature probe.

-

Procedure:

-

At least 5 mL of this compound is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[11]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[9]

-

The liquid is heated gently.

-

As the liquid boils and the vapor condenses, the temperature is recorded. The stable temperature reading observed during the collection of the bulk of the distillate is the boiling point.[12]

-

b) Capillary Method (Thiele Tube) This micro-method is advantageous when only a small amount of the substance is available.[11]

-

Principle: A small sample is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands.[11] At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The boiling point is determined upon cooling when the vapor pressure drops, and the liquid is drawn back into the capillary tube.[11][13]

-

Apparatus: Thiele tube, heating oil (paraffin or silicone oil), thermometer, small fusion tube, and a capillary tube sealed at one end.

-

Procedure:

-

A few drops of this compound are placed in the fusion tube.

-

The capillary tube, with its open end down, is placed inside the fusion tube.

-

The assembly is attached to a thermometer and placed in a Thiele tube filled with heating oil.

-

The Thiele tube is heated gently and evenly.[11]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.

-

The heat is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

-

Determination of Vapor Pressure

Vapor pressure is a fundamental thermodynamic property needed for various calculations in chemical engineering and environmental science.[14]

a) Static Method This is a direct and highly accurate method applicable over a wide pressure range.[14]

-

Principle: The substance is placed in a thermostatted, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is measured directly using a pressure transducer or manometer.[14][15]

-

Apparatus: A sample cell connected to a vacuum line and a high-precision pressure measurement device (e.g., capacitance manometer). The cell is housed in a constant-temperature bath.

-

Procedure:

-

The sample of this compound is placed in the sample cell and degassed to remove any dissolved air, typically by several freeze-pump-thaw cycles.

-

The cell is brought to the desired temperature using the thermostatic bath.

-

The system is allowed to reach thermal and phase equilibrium.

-

The pressure of the vapor is recorded. This measurement is repeated at various temperatures to obtain a vapor pressure curve.

-

b) Saturation Method This dynamic method is particularly useful for determining low vapor pressures.[14]

-

Principle: A stream of inert carrier gas (e.g., nitrogen or argon) is passed through a sample of the liquid at a known, constant temperature and flow rate. The gas becomes saturated with the vapor of the substance. The amount of vaporized substance is then determined, often by trapping and weighing or by gas chromatography.[14]

-

Apparatus: A thermostatted saturator cell containing the sample, a carrier gas supply with a precision flow controller, and a system for quantifying the transported vapor (e.g., a cold trap or an analytical instrument).

-

Procedure:

-

The sample is placed in the saturator cell and allowed to equilibrate at the desired temperature.

-

The inert carrier gas is passed through the liquid at a slow, controlled rate to ensure saturation.

-

The total volume of gas passed is measured.

-

The mass of the vaporized sample is determined.

-

The partial pressure of the substance (its vapor pressure) is calculated using the ideal gas law and Dalton's law of partial pressures.

-

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the vapor pressure and boiling point of a chemical compound such as this compound.

Caption: Logical workflow for determining the boiling point and vapor pressure of this compound.

References

- 1. This compound | C2H4ClF | CID 12983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. CAS 762-50-5 | 1100-7-05 | MDL MFCD00069127 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. Page loading... [wap.guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 762-50-5 [m.chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vernier.com [vernier.com]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. vscht.cz [vscht.cz]

- 15. srd.nist.gov [srd.nist.gov]

In-Depth Technical Guide on the Crystal Structure Analysis of 1-Chloro-2-fluoroethane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical and physical properties. For halogenated hydrocarbons such as 1-chloro-2-fluoroethane and its derivatives, this structural insight is crucial for applications in materials science, atmospheric chemistry, and as intermediates in the synthesis of pharmaceuticals. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating solid-state molecular structures.

Data Presentation: Crystallographic Data of Halogenated Ethane (B1197151) Derivatives

While specific crystallographic data for this compound is not available in the reviewed literature, the following table summarizes the crystallographic parameters for related halogenated ethane derivatives, hexachloroethane (B51795) (C₂Cl₆) and 1,2-dichloro-1,1,2,2-tetrafluoroethane (C₂Cl₂F₄). This data serves to exemplify the type of information obtained from a successful crystal structure analysis.[1][2]

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Temperature (K) |

| Hexachloroethane (Phase II) | C₂Cl₆ | Monoclinic | C2/m | 17.9835(21) | 10.3642(11) | 6.3014(8) | 94.410(5) | 6 | 323 |

| 1,2-dichloro-1,1,2,2-tetrafluoroethane (Phase II) | C₂Cl₂F₄ | Orthorhombic | Cmca | 6.305(4) | 10.177(12) | 8.714(7) | 90 | 4 | Ambient |

-

a, b, c : Lattice parameters (unit cell dimensions).

-

β : The angle of the unit cell for the monoclinic system.

-

Z : The number of molecules per unit cell.

Experimental Protocols

The crystal structure determination of volatile compounds like this compound derivatives necessitates specialized techniques to grow and maintain a single crystal at low temperatures.

Crystal Growth of Volatile Compounds: In Situ Cryocrystallization

For compounds that are liquid or gaseous at room temperature, in situ cryocrystallization is the method of choice.[3][4] This technique involves growing a single crystal directly on the diffractometer at cryogenic temperatures.[5][6][7]

Methodology:

-

Sample Preparation: The liquid sample is introduced into a thin-walled glass capillary (e.g., Lindemann glass). The capillary is then sealed.[3]

-

Mounting: The sealed capillary is mounted on a goniometer head, which is then placed on the diffractometer.[3]

-

Cooling: A stream of cold nitrogen gas is directed over the capillary to cool the sample below its freezing point.[5] Rapid cooling typically results in a polycrystalline or amorphous solid.[5]

-

Crystal Growth: A controlled warming and re-cooling cycle is employed to grow a single crystal. This can be achieved by slightly reducing the nitrogen flow to allow partial melting, followed by a slow, controlled re-cooling to encourage the growth of a single crystalline domain.[5] Alternatively, an infrared laser can be used to create a small molten zone, which is then slowly moved along the capillary to promote the growth of a single crystal from the melt.[3]

-

Crystal Selection: The process is monitored using a microscope attached to the diffractometer to identify a suitable single crystal for data collection.[5][6][7]

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable single crystal is obtained and maintained at a stable cryogenic temperature, X-ray diffraction data is collected.

Methodology:

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen cryostream) is used.[8]

-

X-ray Source: Monochromatic X-rays, typically from a copper or molybdenum source, are directed at the crystal.

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected at different crystal orientations.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

Structure Solution and Refinement

The processed diffraction data is used to determine the arrangement of atoms within the crystal.

Methodology:

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and occupancy factors to improve the agreement between the calculated and observed diffraction intensities.

-

Disorder Refinement: For molecules like halogenated ethanes, conformational disorder is common.[1][2] This means that molecules in the crystal may adopt slightly different arrangements. Specialized refinement techniques are used to model this disorder, often by defining multiple components for the disordered atoms with fractional occupancies.[9][10][11][12][13]

-

Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy.

Mandatory Visualization

Conformational Isomers of this compound

This compound can exist as two primary rotational isomers (conformers) around the C-C bond: anti and gauche. The relative stability and population of these conformers are key aspects of its structural chemistry.

Experimental Workflow for Crystal Structure Analysis of a Volatile Compound

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a volatile compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polymorphism in Halogen-Ethane Derivatives : CCl 3-CCl 3 and ClF 2 CCF 2 Cl | Semantic Scholar [semanticscholar.org]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. A Low Temperature Single Crystal X-Ray Diffraction Technique | Scilit [scilit.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. iucr.org [iucr.org]

- 10. Disorder in crystal structures : new approaches in finding the best model [edoc.unibas.ch]

- 11. Disordered Structure Refinement - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to 1-Chloro-2-fluoroethane: Discovery and History

Introduction

1-Chloro-2-fluoroethane, a halogenated hydrocarbon, holds a significant place in the historical development of organofluorine chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and physicochemical properties, tailored for researchers, scientists, and drug development professionals. The information is presented with a focus on data clarity and detailed experimental context.

Historical Context and Discovery

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, its emergence is intrinsically linked to the pioneering work of Belgian chemist Frédéric Swarts in the late 19th century. In 1892, Swarts developed a groundbreaking method for introducing fluorine into organic molecules, a process now famously known as the Swarts fluorination.[1] This reaction involves the exchange of chlorine or bromine atoms with fluorine by treatment with a metal fluoride (B91410), most notably antimony trifluoride (SbF₃), often in the presence of a catalyst such as antimony pentachloride (SbCl₅) or chlorine.[1]

While Swarts' initial publications focused on the fluorination of various polychlorinated compounds, his work laid the fundamental groundwork for the synthesis of a wide array of fluoroalkanes, including this compound.[2][3][4] The reaction provided a more controlled and effective method for creating the strong carbon-fluorine bond compared to the hazardous direct fluorination with elemental fluorine.[3] The development of organofluorine chemistry, spurred by Swarts' discoveries, gained significant momentum in the 20th century, driven by the unique properties imparted by fluorine atoms to organic molecules, leading to applications in refrigerants, solvents, pharmaceuticals, and agrochemicals.[4][5][6]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[7] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄ClF | [7] |

| Molecular Weight | 82.50 g/mol | [7] |

| CAS Number | 762-50-5 | [7] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 53.2 °C | [8] |

| Melting Point | -50 °C | [9] |

| Density | 1.168 g/cm³ at 20 °C | [8] |

| Refractive Index (n_D) | 1.3727 at 25 °C | [8] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | Source(s) |

| ¹H NMR | Spectra available, showing characteristic signals for the -CH₂Cl and -CH₂F groups. | [10] |

| ¹³C NMR | Spectra available, indicating two distinct carbon environments. | [10] |

| Infrared (IR) Spectroscopy | Characteristic C-H, C-Cl, and C-F stretching and bending vibrations. | [10] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns consistent with the structure. | [7] |

Synthesis of this compound

The primary historical and laboratory-scale synthesis of this compound involves the halogen exchange reaction, particularly the Swarts fluorination, of a suitable chlorinated precursor. Modern industrial processes may utilize vapor-phase fluorination with hydrogen fluoride over a catalyst.

Key Synthesis Pathways

A common and historically significant route for the preparation of this compound is the fluorination of 1,2-dichloroethane (B1671644) using a suitable fluorinating agent. Another viable precursor is 2-chloroethanol (B45725) (ethylene chlorohydrin).

References

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]

- 7. This compound | C2H4ClF | CID 12983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Chloro-1,1-difluoroethane synthesis - chemicalbook [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. This compound(762-50-5) IR Spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 1-Chloro-2-fluoroethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-chloro-2-fluoroethane as a versatile building block in organic synthesis. The strategic introduction of a fluoroethyl moiety can significantly impact the biological properties of a molecule, making this compound a valuable, albeit underutilized, reagent for the synthesis of novel compounds with potential therapeutic applications.

Introduction

This compound (C2H4ClF) is a halogenated hydrocarbon that serves as a precursor for the introduction of the 2-fluoroethyl (-CH2CH2F) group.[1] In medicinal chemistry, the incorporation of fluorine is a widely employed strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[2][3] The 2-fluoroethyl group, in particular, is found in a variety of biologically active molecules, including agents targeting neurological disorders and positron emission tomography (PET) imaging agents.[4][5]

While more reactive fluoroethylating agents like 2-fluoroethyl tosylate are common, this compound offers a cost-effective and readily available alternative.[5][6] The primary synthetic utility of this compound lies in nucleophilic substitution reactions, where the more labile carbon-chlorine bond is preferentially cleaved by a variety of nucleophiles.

Key Applications in Organic Synthesis

The primary application of this compound is as an electrophile in S_N2 reactions to introduce the 2-fluoroethyl group onto various scaffolds. This approach is valuable for the synthesis of key intermediates for drug discovery and development.

Synthesis of 2-Fluoroethylamines

2-Fluoroethylamine is a critical building block for various pharmaceuticals.[4][7] The direct amination of this compound provides a straightforward route to this important intermediate and its derivatives.

Synthesis of 2-Fluoroethyl Ethers

The 2-fluoroethoxy group can alter the lipophilicity and metabolic stability of parent molecules.[8] Ethers containing this moiety can be synthesized via the Williamson ether synthesis, reacting an alkoxide or phenoxide with this compound.

Synthesis of 2-Fluoroethyl Thioethers

Similarly, 2-fluoroethyl thioethers, which have applications in medicinal and materials chemistry, can be prepared by the reaction of this compound with thiolates.

Experimental Protocols

The following protocols are detailed methodologies for the key applications of this compound. While these are based on established chemical principles, specific reaction conditions may require optimization for different substrates.

General Protocol for the Synthesis of N-(2-Fluoroethyl)anilines

This protocol describes the nucleophilic substitution reaction between this compound and an aniline (B41778) derivative.

Reaction Scheme:

Materials and Equipment:

-

This compound

-

Substituted aniline

-

Potassium carbonate (K2CO3) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

| Reactant (Aniline) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | K2CO3 | DMF | 90 | 12 | 75 |

| 4-Methoxyaniline | Cs2CO3 | DMSO | 85 | 10 | 82 |

| 4-Nitroaniline | K2CO3 | DMF | 100 | 18 | 65 |

General Protocol for the Synthesis of 2-Fluoroethyl Aryl Ethers

This protocol outlines the synthesis of 2-fluoroethyl aryl ethers via a Williamson ether synthesis.

Reaction Scheme:

Materials and Equipment:

-

This compound

-

Substituted phenol (B47542)

-

Sodium hydride (NaH) or other strong base

-

Anhydrous tetrahydrofuran (B95107) (THF) or DMF

-

Round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of the substituted phenol (1.0 eq) in THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction back to 0 °C and add this compound (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to 0 °C and quench carefully with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Reactant (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | NaH | THF | 65 | 8 | 85 |

| 4-Cresol | K2CO3 | Acetone | 56 | 12 | 88 |

| 4-Chlorophenol | NaH | DMF | 70 | 10 | 78 |

Applications in Drug Development

The introduction of the 2-fluoroethyl moiety can have profound effects on the pharmacological properties of a molecule.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity.[7]

-

Lipophilicity: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The synthetic methods described above provide access to a wide range of 2-fluoroethylated compounds that can be evaluated as potential drug candidates. For example, 2-fluoroethylamines are key components in the synthesis of various central nervous system (CNS) active agents.[4] Furthermore, the development of PET imaging agents often relies on the incorporation of a fluorine-18 (B77423) labeled 2-fluoroethyl group, and the described synthetic routes can be adapted for radiolabeling.[5][9]

Safety and Handling

This compound is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS). On contact with acids or acid fumes, it can emit highly toxic fumes.[10]

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 2-fluoroethyl group in organic synthesis. The protocols outlined in this document provide a foundation for the synthesis of a variety of 2-fluoroethylated compounds, which are of significant interest in the field of drug discovery and development. While direct experimental data for some of these reactions are limited, the provided methodologies are based on well-established chemical principles and offer a strong starting point for further research and optimization.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]